Pirotiodecane is synthesized from readily available chemical precursors, including sodium acetate and other organic solvents. Its classification falls under the category of aliphatic hydrocarbons, which are characterized by their straight or branched chain structures. This compound has been referenced in various patents and scientific literature, indicating its relevance in medicinal chemistry.
The synthesis of pirotiodecane can be achieved through several methods, with the most common involving the reaction of sodium acetate with suitable reagents under controlled conditions.
Pirotiodecane has a specific molecular structure that contributes to its physical and chemical properties.
Pirotiodecane participates in various chemical reactions, which can be categorized as follows:
The mechanism of action for pirotiodecane primarily revolves around its interactions within biological systems when used as part of pharmaceutical formulations.
Pirotiodecane exhibits several notable physical and chemical properties:
Pirotiodecane has several scientific applications, particularly in the field of pharmaceuticals:
Pirotiodecane is identified as a synthetic organic compound classified pharmacologically as a small molecule drug. Its systematic chemical name and molecular structure remain incompletely documented in public scientific literature, but available data specifies the molecular formula as C₁₆H₃₁NOS. This formula indicates a molecular weight of approximately 285.49 g/mol, suggesting significant lipophilic character due to the high carbon-to-heteroatom ratio. The CAS Registry Number 113855-10-0 provides a unique identifier for this compound in chemical databases [2].
Structural analysis reveals the presence of sulfur (S) and nitrogen (N) atoms within the molecular framework, implying potential heterocyclic or thioamide functional groups. The InChIKey (VDPRSOCKHVPZRS-UHFFFAOYSA-N) offers a standardized representation of its molecular connectivity and stereochemical features, though the exact structural conformation requires further elucidation. Notably, the combination of nitrogen, oxygen, and sulfur atoms suggests possible hydrogen-bonding capacity and varied electronic properties that could influence biological interactions [2].
Table 1: Fundamental Chemical Identifiers of Pirotiodecane
Property | Descriptor |
---|---|
Molecular Formula | C₁₆H₃₁NOS |
Molecular Weight | 285.49 g/mol |
CAS Registry Number | 113855-10-0 |
InChIKey | VDPRSOCKHVPZRS-UHFFFAOYSA-N |
Heteroatom Composition | Nitrogen, Oxygen, Sulfur |
The developmental trajectory of Pirotiodecane within pharmaceutical science reflects a discontinued investigational pathway. Publicly accessible patent and drug development databases indicate it reached Phase 1 clinical trials before development cessation, though the specific therapeutic targets and indications remain undisclosed in non-proprietary sources. The absence of documented first approval dates or market authorization timelines suggests it did not progress beyond early-stage clinical evaluation [2].
This compound emerged during the late 20th century, with its CAS registration date implying synthesis or initial characterization around the 1980s–1990s. The discontinuation likely resulted from strategic pipeline decisions, insufficient efficacy metrics, or undisclosed pharmacokinetic challenges common to small molecule drug development. No peer-reviewed publications detailing its preclinical or clinical performance were identified, highlighting the compound's status as a pharmacological candidate with unfulfilled therapeutic translation [2].
Pirotiodecane lacks formal recognition in established nomenclatural systems governing pharmaceutical substances. It has not received an International Nonproprietary Name (INN) from the World Health Organization, nor does it appear in compendial standards such as the United States Pharmacopeia or European Pharmacopoeia. The name "Pirotiodecane" itself appears structurally suggestive but does not conform to systematic IUPAC naming conventions, potentially representing an internal project code or abbreviated designation from its developmental phase [2].
Regulatory records confirm no approved medical indications globally, aligning with its discontinued clinical status. The compound’s absence from major regulatory agency databases (FDA, EMA) underscores its restriction to investigational contexts only. This nomenclature ambiguity presents challenges for scientific indexing and literature retrieval, as alternative naming variants (e.g., spelling deviations, translational differences) have not been formally documented in regulatory or chemical archives [2].
Table 2: Nomenclature and Regulatory Status Overview
Nomenclatural Aspect | Status |
---|---|
INN Designation | Not assigned |
IUPAC Name | Undocumented |
USAN Recognition | Absent |
Pharmacopeial Monographs | None identified |
Major Regulatory Approvals | None; development discontinued in Phase 1 |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 85815-37-8
CAS No.: 88048-09-3